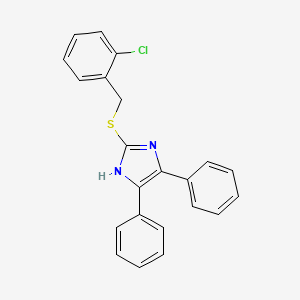

2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An imidazole derivative similar to the compound was synthesized by a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . This method could potentially be adapted for the synthesis of “2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide”.Molecular Structure Analysis

The structure of similar compounds has been confirmed using various spectroscopic and analytical techniques . For instance, a related compound was characterized using FTIR, 1H, and 13C NMR .Wissenschaftliche Forschungsanwendungen

- Imidazole derivatives, including 2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide, have shown promising antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Investigating the compound’s mechanism of action and potential applications in treating infections is an active area of research.

- 2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide (also known as DIB-Cl) serves as a fluorescent labeling reagent . It can be used to label amines and has been successfully applied in high-performance liquid chromatography (HPLC) assays. Its fluorescence properties make it valuable for analytical and diagnostic purposes.

- Researchers have conducted in silico studies to explore the binding modes of interaction between this imidazole derivative and specific proteins. For instance, it was screened against human lactate dehydrogenase (LDHA) . Understanding its interactions with biological targets aids in drug design and optimization.

- Imidazole-containing compounds play a crucial role in drug development. The 1,3-diazole core of 2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide serves as a synthon for creating novel drugs . Researchers explore its potential as a scaffold for designing new therapeutic agents.

- Heterocyclic compounds, especially those containing imidazole moieties, have high chemotherapeutic value. Investigating the compound’s effects on cancer cells, inflammation, and other disease pathways is essential . It may contribute to the development of novel drugs.

- Imidazole derivatives exhibit diverse biological activities, including anti-inflammatory, antitumor, antidiabetic, and antioxidant effects . Researchers continue to explore these properties and identify potential clinical applications.

Antimicrobial Activity

Fluorescent Labeling Reagent

In Silico Studies

Drug Development

Chemotherapeutic Applications

Biological Activities Beyond Antimicrobial Effects

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2S/c23-19-14-8-7-13-18(19)15-26-22-24-20(16-9-3-1-4-10-16)21(25-22)17-11-5-2-6-12-17/h1-14H,15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBAYIUWSVTKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=CC=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2596368.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2596374.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2596375.png)

![Ethyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)

![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2596382.png)

![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2596384.png)

![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)